molecular formula C18H18F3NO5 B11506226 Propionic acid, 3,3,3-trifluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenylamino-, methyl ester

Propionic acid, 3,3,3-trifluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenylamino-, methyl ester

Cat. No.: B11506226
M. Wt: 385.3 g/mol
InChI Key: LHCUPICJTYEYBX-UHFFFAOYSA-N
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Description

METHYL 3,3,3-TRIFLUORO-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)PROPANOATE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a hydroxy group, and a dimethoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,3,3-TRIFLUORO-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)PROPANOATE typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate.

    Addition of Trifluoromethyl Group: The imine intermediate is then reacted with a trifluoromethylating agent under controlled conditions to introduce the trifluoromethyl group.

    Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

METHYL 3,3,3-TRIFLUORO-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)PROPANOATE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group results in an amine.

Scientific Research Applications

METHYL 3,3,3-TRIFLUORO-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which METHYL 3,3,3-TRIFLUORO-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)PROPANOATE exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3,3,3-TRIFLUORO-2-(4-HYDROXY-2,6-DIMETHOXYPHENYL)-2-(PHENYLAMINO)PROPANOATE
  • METHYL 3,3,3-TRIFLUORO-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(METHYLAMINO)PROPANOATE

Uniqueness

METHYL 3,3,3-TRIFLUORO-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2-(PHENYLAMINO)PROPANOATE is unique due to the presence of both a trifluoromethyl group and a phenylamino group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C18H18F3NO5

Molecular Weight

385.3 g/mol

IUPAC Name

methyl 2-anilino-3,3,3-trifluoro-2-(4-hydroxy-3,5-dimethoxyphenyl)propanoate

InChI

InChI=1S/C18H18F3NO5/c1-25-13-9-11(10-14(26-2)15(13)23)17(16(24)27-3,18(19,20)21)22-12-7-5-4-6-8-12/h4-10,22-23H,1-3H3

InChI Key

LHCUPICJTYEYBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(C(=O)OC)(C(F)(F)F)NC2=CC=CC=C2

Origin of Product

United States

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